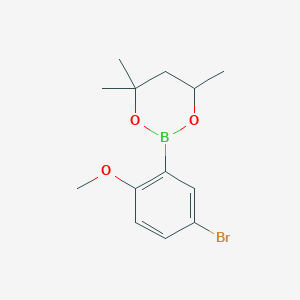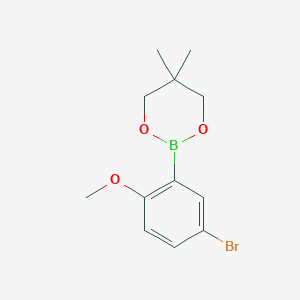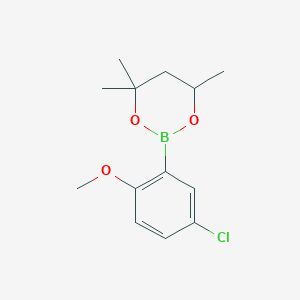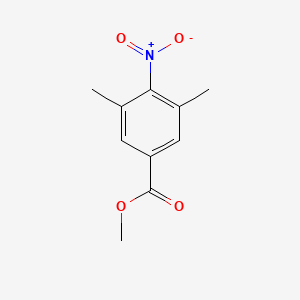![molecular formula C19H20BF3O3 B6323723 2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-66-7](/img/structure/B6323723.png)
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, commonly known as 2-BTFMP, is a boron-containing organic compound first synthesized in 2019. It is an important research tool in the field of organic chemistry due to its unique properties. The compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 2-BTFMP is not fully understood. It is believed that the compound binds to the target molecule and forms a covalent bond with it. This covalent bond is then broken, allowing the target molecule to be modified or activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BTFMP are not yet fully understood. However, studies have shown that the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, the compound has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-BTFMP has several advantages for laboratory experiments. The compound is relatively stable and has a low toxicity profile. It is also easy to synthesize and purify, and can be stored in a sealed container for extended periods of time. The main limitation of the compound is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of 2-BTFMP are still being explored. Future research could focus on exploring the compound’s potential as an inhibitor of enzymes involved in drug metabolism, as well as its potential anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, further research could explore the compound’s potential use in the synthesis of boron-containing polymers and its potential applications in the fields of biochemistry, pharmacology, and material science. Finally, research could be done to improve the compound’s solubility in organic solvents, which would make it easier to use in laboratory experiments.
Synthesemethoden
2-BTFMP can be synthesized from the reaction of 2-amino-5-(trifluoromethyl)phenol and 2-chloro-2-methylpropane in the presence of a base catalyst. The reaction is carried out in a sealed tube at room temperature and pressure. The reaction yields a white, crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-BTFMP has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science. In biochemistry, the compound has been used as a reagent in the synthesis of boronic acid derivatives, which are important building blocks for many biologically active compounds. In pharmacology, the compound has been used to study the interactions between drugs and their target molecules. In material science, the compound has been used as a reagent in the synthesis of boron-containing polymers.
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)16-10-15(19(21,22)23)8-9-17(16)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVFRZKIMZYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
